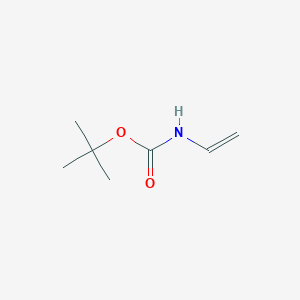

Tert-butyl vinylcarbamate

Descripción general

Descripción

Tert-butyl vinylcarbamate is a chemical compound that is part of a broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). The tert-butyl group attached to the nitrogen atom of the carbamate function is known for its steric bulk, which can influence the reactivity and properties of the molecule. The vinyl group attached to the carbamate function allows for polymerization and copolymerization reactions, making tert-butyl vinylcarbamate a monomer of interest in the synthesis of polymers with specific properties .

Synthesis Analysis

The synthesis of tert-butyl vinylcarbamate-related compounds can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . This method showcases the versatility of tert-butyl carbamates as building blocks in organic synthesis. Additionally, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate via an asymmetric Mannich reaction has been reported, highlighting the potential for creating chiral carbamate compounds .

Molecular Structure Analysis

The molecular structure of tert-butyl vinylcarbamate and its derivatives can be complex due to the presence of bulky tert-butyl groups. These groups can induce steric effects that influence the conformation and reactivity of the molecules. For example, in the case of poly(3,6-di-tert-butyl-9-vinylcarbazole), the steric hindrance of tert-butyl groups affects the formation of dimer radical cations and exterplexes . The molecular structure of related compounds, such as tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate, also exhibits intramolecular hydrogen bonding, which can affect the overall stability and reactivity of the molecule10.

Chemical Reactions Analysis

Tert-butyl vinylcarbamate and its derivatives participate in various chemical reactions. The radical copolymerization of N-vinyl-tert-butylcarbamate with other monomers like styrene and methyl methacrylate has been studied, revealing insights into the reactivity ratios and copolymer composition . Tert-butyl esters, including those derived from vinylcarbamate, have been shown to act as chain transfer agents in cationic copolymerization reactions, demonstrating the role of the tert-butyl group in facilitating reversible chain transfer processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl vinylcarbamate derivatives are influenced by their molecular structure. For instance, the presence of tert-butyl groups can affect the glass transition temperatures (Tg) of copolymers, as observed in the study of N-vinylcarbazole/vinyl p-tert-butyl-benzoate copolymers . The emission properties and formation of intramolecular excimers in these copolymers are also dependent on the monomer composition and the nature of the solvent . These properties are crucial for understanding the behavior of these materials in various applications, including their potential use in optoelectronic devices.

Aplicaciones Científicas De Investigación

1. Application in the Synthesis of Polyimide Alignment Layers

- Summary of Application: Tert-butyl vinylcarbamate is used in the synthesis of polyimide (PI) alignment layers for twisted-nematic thin film transistor driven liquid crystal display devices (TFT-LCDs) .

- Methods of Application: A series of novel PI precursors, poly (amic acid)s (PAAs) alignment agents were developed. These PAAs were derived from a newly developed ester-linked aromatic diamine containing tert-butyl-substituted cyclohexyl in the side chain .

- Results or Outcomes: The PI alignment layers obtained by the thermal imidization of the corresponding PAAs, followed by rubbing treatments showed good alignment ability to the liquid crystal (LC) molecules with the pretilt angles in the range of 1.46~7.02° .

2. Application in the Synthesis of N-Boc-protected Anilines

- Summary of Application: Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of palladium as a catalyst .

- Results or Outcomes: The outcome of this process is the synthesis of N-Boc-protected anilines .

3. Application in the Synthesis of tert-butyl 2-(substituted benzamido) phenylcarbamate

- Summary of Application: A series of new tert-butyl 2-(substituted benzamido) phenylcarbamate were synthesized .

- Methods of Application: The compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acid in the presence of EDCI and HOBt as coupling reagent .

- Results or Outcomes: The compounds were obtained in excellent yields .

4. Application in the Synthesis of OLED Emitters

- Summary of Application: Tert-butyl vinylcarbamate is used in the synthesis of organic light-emitting diodes (OLED) emitters .

- Methods of Application: Multi-functional luminophores exhibiting thermally activated delayed fluorescence (TADF), aggregation induced emission enhancement and sky-blue ↔ blue colour-changing were designed and synthesized .

- Results or Outcomes: The synthesized compounds were tested as blue/sky-blue AIDF emitters in organic light-emitting diodes, the best of which was characterized by a low turn-on voltage of 3 V and a maximum current, power, and external quantum efficiency of 22.7 cd A −1, 30.8 lm W −1, and 16.3%, respectively .

5. Application in the Synthesis of Thermo-sensitive Terpolymer Hydrogels

- Summary of Application: Tert-butyl vinylcarbamate is used in the synthesis of thermo-sensitive terpolymer hydrogels .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of photopolymerisation .

- Results or Outcomes: The outcome of this process is the synthesis of thermo-sensitive terpolymer hydrogels .

6. Application in the Lyophilization of Pharmaceuticals

- Summary of Application: Tert-butyl alcohol is used for the lyophilization of pharmaceuticals. Its advantages include increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of tert-butyl alcohol in the lyophilization process .

- Results or Outcomes: The outcome of this process is the creation of pharmaceutical formulations with enhanced stability and solubility .

Safety And Hazards

Tert-butyl vinylcarbamate is classified as a hazardous substance. It has the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing face, hands, and any exposed skin thoroughly after handling .

Propiedades

IUPAC Name |

tert-butyl N-ethenylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-5-8-6(9)10-7(2,3)4/h5H,1H2,2-4H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDWKAHMQWSMPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28497-66-7 | |

| Record name | Carbamic acid, N-ethenyl-, 1,1-dimethylethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28497-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90291021 | |

| Record name | tert-butyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl vinylcarbamate | |

CAS RN |

7150-72-3 | |

| Record name | 7150-72-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-butyl vinylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90291021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-ethenylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.